![molecular formula C22H28N4O5S2 B2898400 N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 790289-68-8](/img/structure/B2898400.png)
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This compound possesses unique structural elements that grant it distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
Synthesis of Intermediate 1: : Starting with 4-(dimethylsulfamoyl)aniline, react with a suitable acetylating agent to form N-[4-(dimethylsulfamoyl)phenyl]acetamide.
Synthesis of Intermediate 2: : React piperazine with 2-phenylethenylsulfonyl chloride to form 4-[(E)-2-phenylethenyl]sulfonylpiperazine.
Final Coupling Step: : Combine Intermediate 1 with Intermediate 2 under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic route to scale up the reactions while maintaining high yield and purity. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: : Can be oxidized by strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the sulfonyl or carbonyl groups, altering the compound's structure and activity.
Substitution: : The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using reagents like m-chloroperoxybenzoic acid (mCPBA) for oxidation.
Reduction: : Employing hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Depending on the reaction conditions and reagents, the major products formed can include various oxidized, reduced, or substituted derivatives with potentially altered pharmacological properties.
Scientific Research Applications
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is primarily investigated for its potential therapeutic applications:
Medicinal Chemistry: : As a lead compound for designing new drugs targeting specific biological pathways, particularly those involved in inflammation and pain.
Biological Research: : Studying its interaction with cellular receptors and enzymes to understand its mechanism of action.
Pharmaceutical Industry: : Developing formulations for potential therapeutic applications.
Chemical Industry: : Exploring its use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as:
Molecular Targets: : Binding to and modulating the activity of enzymes, receptors, or ion channels implicated in disease processes.
Pathways Involved: : Influencing signaling pathways associated with inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide stands out due to its unique combination of sulfonyl and piperazine moieties, which contribute to its specific pharmacological profile.
Similar Compounds
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-phenylsulfonylpiperazin-1-yl]acetamide: : Lacks the phenylethenyl group, leading to different biological activity.
N-[4-(methylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide: : Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group, potentially altering its pharmacokinetic properties.
Each of these compounds, while structurally related, offers unique properties that can be exploited for different scientific and industrial applications. This demonstrates the versatility and potential of this compound in advancing research and development.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-24(2)33(30,31)21-10-8-20(9-11-21)23-22(27)18-25-13-15-26(16-14-25)32(28,29)17-12-19-6-4-3-5-7-19/h3-12,17H,13-16,18H2,1-2H3,(H,23,27)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBAOPYAYQATIX-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2898318.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2898320.png)
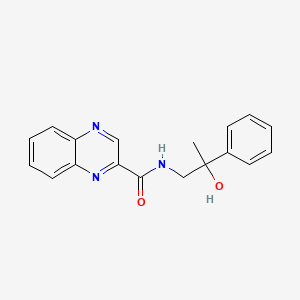

![1-[(4-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2898326.png)
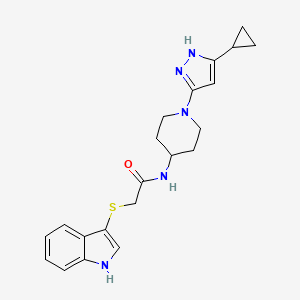
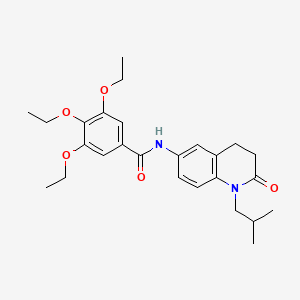
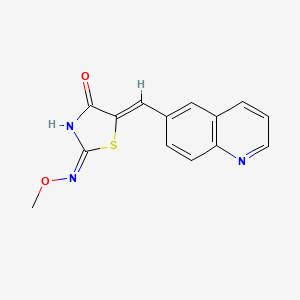

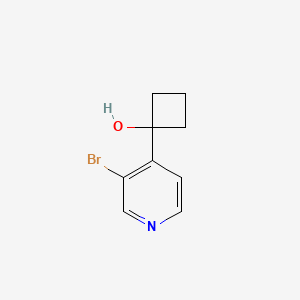
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898334.png)
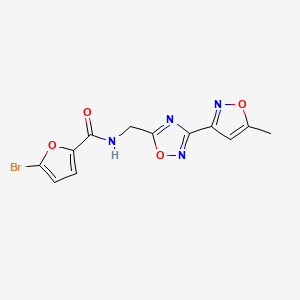
![3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2898336.png)
![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride](/img/structure/B2898337.png)
